4-Methoxybenzylidene triphenylphosphorane
Description
Significance of Phosphonium (B103445) Ylides in Chemical Synthesis
Phosphonium ylides are a class of organophosphorus compounds that are indispensable in synthetic organic chemistry. semanticscholar.org These neutral, dipolar molecules, also known as Wittig reagents, contain a negatively charged carbon atom (a carbanion) adjacent to a positively charged phosphorus atom. semanticscholar.org This unique electronic arrangement confers nucleophilic character upon the carbon, enabling it to react with electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones. wikipedia.orglumenlearning.com
The primary utility of phosphonium ylides lies in their application in the Wittig reaction, a powerful method for the stereoselective synthesis of alkenes. wikipedia.org This reaction allows for the conversion of a carbonyl group into a carbon-carbon double bond with a high degree of control over the location of the newly formed double bond. lumenlearning.com The versatility of the Wittig reaction is further enhanced by the ability to tune the reactivity and stereoselectivity of the outcome by modifying the substituents on the ylide. researchgate.net
Phosphonium ylides are broadly categorized as stabilized or non-stabilized. Stabilized ylides contain an electron-withdrawing group attached to the carbanion, which delocalizes the negative charge and increases the stability of the ylide. researchgate.net This increased stability generally leads to higher selectivity for the formation of (E)-alkenes. researchgate.net Conversely, non-stabilized ylides, which typically bear alkyl or aryl groups, are more reactive and tend to produce (Z)-alkenes. researchgate.net
Historical Context of the Wittig Reaction and its Evolution
The Wittig reaction was first reported in 1954 by Georg Wittig and his student, Ulrich Schöllkopf. Their seminal work demonstrated the reaction of an aldehyde or ketone with a triphenyl phosphonium ylide to yield an alkene and triphenylphosphine (B44618) oxide. wikipedia.org This discovery was a landmark achievement in organic synthesis, providing a reliable and versatile method for olefination. In recognition of this significant contribution, Georg Wittig was awarded the Nobel Prize in Chemistry in 1979.
The initially proposed mechanism involved a betaine (B1666868) intermediate, a dipolar species formed from the nucleophilic attack of the ylide on the carbonyl carbon. lumenlearning.com However, subsequent research and computational studies have provided strong evidence for a concerted [2+2] cycloaddition mechanism, leading directly to a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgrsc.org This oxaphosphetane then decomposes in a syn-elimination fashion to furnish the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. lumenlearning.com
Over the decades, the Wittig reaction has undergone numerous modifications and improvements to enhance its scope and utility. The Horner-Wadsworth-Emmons (HWE) reaction, a popular variation, utilizes phosphonate (B1237965) carbanions, which are more nucleophilic than the corresponding phosphonium ylides and often provide excellent (E)-selectivity. The Schlosser modification allows for the selective formation of (E)-alkenes from non-stabilized ylides, which typically favor the (Z)-isomer. These advancements, among others, have solidified the Wittig reaction and its variants as indispensable tools in the synthesis of a vast array of natural products, pharmaceuticals, and advanced materials.
Positioning of 4-Methoxybenzylidene Triphenylphosphorane within the Wittig Reagent Landscape
This compound belongs to the class of stabilized phosphonium ylides. The presence of the methoxy (B1213986) group on the benzylidene moiety, an electron-donating group, might seem to contradict the typical definition of a stabilizing group. However, the phenyl ring itself acts as an electron-withdrawing group through resonance, delocalizing the negative charge of the carbanion. This classifies the reagent as a semi-stabilized ylide.
The reactivity of this compound is therefore intermediate between that of highly stabilized ylides (e.g., those with ester or ketone substituents) and non-stabilized ylides (e.g., alkylidenetriphenylphosphoranes). This nuanced reactivity profile makes it a valuable reagent for specific synthetic applications. It is generally more reactive than fully stabilized ylides, allowing it to react with a broader range of aldehydes and ketones, including some sterically hindered substrates.
In terms of stereoselectivity, semi-stabilized ylides like this compound often exhibit poor to moderate selectivity, yielding mixtures of (E) and (Z)-alkenes. wikipedia.org The exact ratio of isomers can be influenced by various factors, including the reaction conditions (solvent, temperature, presence of salts) and the structure of the carbonyl compound. This characteristic can be either a limitation or an advantage, depending on the desired synthetic outcome. In cases where a specific isomer is required, further purification or the use of modified Wittig procedures may be necessary.
The table below provides a summary of the general properties of this compound, inferred from its classification as a semi-stabilized ylide.
| Property | Description |
| Ylide Type | Semi-stabilized |
| Reactivity | Moderate; reacts with a wide range of aldehydes and ketones. |
| Stereoselectivity | Generally low to moderate, often yielding mixtures of (E) and (Z)-isomers. |
| Handling | Typically handled under an inert atmosphere due to sensitivity to air and moisture. |
The synthesis of this compound would be expected to follow the standard procedure for preparing phosphonium ylides. This involves the reaction of triphenylphosphine with a suitable 4-methoxybenzyl halide (e.g., 4-methoxybenzyl bromide) to form the corresponding phosphonium salt. Subsequent deprotonation of this salt with a strong base, such as an organolithium reagent or sodium hydride, would generate the desired ylide.
The following table outlines the key reactants in the synthesis of this compound.
| Reactant | Role |
| Triphenylphosphine | Nucleophile in the formation of the phosphonium salt. |
| 4-Methoxybenzyl halide | Electrophile in the formation of the phosphonium salt. |
| Strong Base (e.g., n-BuLi) | Deprotonating agent to form the ylide from the phosphonium salt. |
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl)methylidene-triphenyl-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23OP/c1-27-23-19-17-22(18-20-23)21-28(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWXTNDORACTIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378612 | |
| Record name | 4-METHOXYBENZYLIDENE TRIPHENYLPHOSPHORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21960-26-9 | |
| Record name | 4-METHOXYBENZYLIDENE TRIPHENYLPHOSPHORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methoxybenzylidene Triphenylphosphorane
Precursor Synthesis: (4-Methoxybenzyl)triphenylphosphonium Halide Formation
The initial step in generating the phosphorane is the synthesis of its precursor, (4-methoxybenzyl)triphenylphosphonium halide. This is typically achieved through the quaternization of triphenylphosphine (B44618) with a suitable 4-methoxybenzyl halide.
The formation of the phosphonium (B103445) salt is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. chegg.comchegg.com In this reaction, triphenylphosphine acts as a potent nucleophile. youtube.com The phosphorus atom, with its available lone pair of electrons, attacks the electrophilic benzylic carbon of the 4-methoxybenzyl halide. libretexts.orgmasterorganicchemistry.com This concerted, single-step mechanism involves the formation of a new phosphorus-carbon bond while simultaneously breaking the carbon-halogen bond, displacing the halide ion. libretexts.orgmasterorganicchemistry.com
The reaction is highly efficient with primary alkyl halides like 4-methoxybenzyl halides due to minimal steric hindrance around the reaction center, which is a key requirement for the SN2 mechanism. wikipedia.orglibretexts.org The resulting product is a stable, crystalline solid known as (4-methoxybenzyl)triphenylphosphonium halide. youtube.com
The yield of (4-methoxybenzyl)triphenylphosphonium halide can be significantly influenced by the choice of reaction conditions, including the solvent, temperature, and the nature of the halide leaving group.
Leaving Group: The rate of the SN2 reaction is dependent on the leaving group ability of the halide. The reactivity order is I > Br > Cl. google.comgoogleapis.com Consequently, 4-methoxybenzyl bromide or iodide are often preferred over the chloride counterpart for faster and more efficient reactions. google.com
Solvent: A variety of solvents can be used for this synthesis, with the choice often depending on the reactivity of the halide and the desired reaction temperature. Common solvents include non-polar options like toluene (B28343) and benzene, as well as polar aprotic solvents such as tetrahydrofuran (B95107) (THF), acetonitrile, and N,N-dimethylformamide (DMF). youtube.combiomedres.usgoogle.com The reaction is often carried out under reflux to increase the reaction rate. rsc.org
Temperature and Method: Conventional heating under reflux is a standard method. rsc.org Microwave-assisted synthesis has also emerged as an efficient alternative, often leading to high yields in significantly shorter reaction times. biomedres.us For instance, the reaction of triphenylphosphine with substituted benzyl (B1604629) bromides in THF under microwave irradiation at 60 °C can produce the desired phosphonium salt in 30 minutes with yields exceeding 90%. biomedres.us
| Halide Reactant | Solvent | Method | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| p-Methoxybenzyl bromide | Benzene | Reflux | ~80 °C | 24 h | 100% | lookchem.com |
| 4-Methoxybenzyl alcohol/TMSBr* | 1,4-Dioxane | Heating | 80 °C | Not Specified | 86% | organic-chemistry.org |
| Benzyl bromide | Toluene | Reflux | ~110 °C | Overnight | High | rsc.org |
| Benzyl bromide | THF | Microwave | 60 °C | 30 min | 97% | biomedres.us |
*In situ generation of the bromide from the alcohol. organic-chemistry.org **General procedure for benzyl halides, applicable to the 4-methoxy derivative. biomedres.usrsc.org
Ylide Generation: Deprotonation Strategies
Once the (4-methoxybenzyl)triphenylphosphonium salt is obtained, the next step is its conversion into the reactive ylide, 4-methoxybenzylidene triphenylphosphorane. This is accomplished through a deprotonation reaction, where a base removes one of the acidic protons from the carbon atom adjacent to the positively charged phosphorus. libretexts.org
The acidity of the α-hydrogens in the phosphonium salt is significantly increased due to the electron-withdrawing, stabilizing effect of the adjacent triphenylphosphonium group. libretexts.org However, a strong base is still typically required to effectively deprotonate the salt and generate the ylide in a sufficient concentration for subsequent reactions. libretexts.org
The choice of base is critical for successful ylide formation. Several strong bases are commonly employed in Wittig reactions. libretexts.org
n-Butyllithium (n-BuLi): This is one of the most powerful and frequently used bases for generating non-stabilized ylides. wikipedia.orgchegg.com It readily and irreversibly deprotonates the phosphonium salt to form the ylide, along with butane (B89635) and lithium halide as byproducts. wikipedia.org Reactions are typically conducted in anhydrous ethereal solvents like THF or diethyl ether.
Sodium Hydride (NaH): Sodium hydride is another strong base capable of deprotonating phosphonium salts. wikipedia.orgfiveable.me It functions as a non-nucleophilic base, where the hydride ion removes the acidic proton to generate hydrogen gas, driving the reaction forward. fiveable.me It is often used in solvents like DMSO or DMF.
Sodium Methoxide (B1231860) (NaOMe): Alkoxides such as sodium methoxide can also be used. organic-chemistry.org While generally considered weaker than n-BuLi or NaH, they are effective for phosphonium salts with sufficient acidity.
Triethylamine (NEt3): Triethylamine is a weaker amine base and is generally not strong enough to deprotonate non-stabilized alkyltriphenylphosphonium salts. organic-chemistry.org Its use is typically reserved for the generation of stabilized ylides where the α-protons are more acidic due to the presence of an adjacent electron-withdrawing group.
| Base | Formula | Typical Solvent | Key Characteristics |
|---|---|---|---|
| n-Butyllithium | C4H9Li | THF, Diethyl ether | Very strong, common for non-stabilized ylides, commercially available. wikipedia.orgchegg.com |
| Sodium Hydride | NaH | DMSO, DMF, THF | Strong, non-nucleophilic, byproduct (H2) is a gas. wikipedia.orgfiveable.me |
| Sodium Methoxide | CH3ONa | Methanol, DMF | Strong base, can be used when other strong bases are incompatible. organic-chemistry.org |
| Triethylamine | (C2H5)3N | Various | Weaker base, generally insufficient for non-stabilized ylides. organic-chemistry.org |
While strong organometallic or hydride bases are standard, alternative methods exist, particularly for ylides that are "stabilized" by an electron-withdrawing group (e.g., an ester or ketone) on the α-carbon. For such stabilized ylides, weaker and more economical bases like aqueous sodium hydroxide (B78521) or potassium carbonate can be sufficient for deprotonation. wikipedia.org Although this compound is not considered a fully stabilized ylide, the methoxy (B1213986) group provides some minor electronic influence that can affect the choice of base compared to a simple alkyltriphenylphosphonium salt. However, strong bases remain the most reliable choice for efficient ylide generation in this case.
Solvent Effects on Ylide Stability and Reactivity
The choice of solvent plays a critical role in the stability and reactivity of phosphonium ylides, including this compound. The solvent can influence the rate of ylide formation, its stability in solution, and the stereochemical outcome of subsequent reactions, such as the Wittig olefination. nih.gove-bookshelf.deresearchgate.net
The stability of an ylide is influenced by the solvent's ability to solvate the charged species involved in its formation and reaction. In the preparation of an ylide from a phosphonium salt and a base, the solvent must be inert to both the base and the resulting ylide. e-bookshelf.de For instance, non-stabilized ylides are known to react readily with solvents like water, alcohols, and chloroform. e-bookshelf.de this compound is considered a "semi-stabilized" ylide due to the resonance delocalization of the negative charge on the carbanion into the phenyl ring.
Protic solvents can affect reaction rates and selectivity, though the specific effects depend on the ylide's structure. nih.gov For some Wittig reactions, aqueous media have been shown to reduce reaction times compared to organic solvents, often without a significant change in the product's stereochemistry. nih.gov The hydrophobic effect in aqueous solutions can cause reactants to agglomerate, thereby promoting the reaction. sciepub.com
The polarity of the solvent is a key factor. In the Wittig reaction, the nature of the solvent significantly influences the stereochemistry of the resulting alkene. e-bookshelf.de For semi-stabilized ylides, an interesting trend has been observed where the ratio of Z/E alkene isomers increases with the polarity of the solvent. researchgate.net This effect is particularly notable under specific conditions, such as those employing potassium bases with 18-crown-6. researchgate.net In contrast, for stabilized ylides (e.g., those with ester groups), the use of aprotic solvents generally favors the formation of (E)-alkenes. wikipedia.org
Table 1: Effect of Solvent Polarity on Wittig Reaction Stereoselectivity for Semi-Stabilized Ylides
| Solvent | Dielectric Constant (Approx.) | Typical Stereochemical Outcome |
| Toluene | 2.4 | Higher proportion of E-isomer |
| Tetrahydrofuran (THF) | 7.6 | Intermediate Z/E ratio |
| Dichloromethane (DCM) | 9.1 | Intermediate Z/E ratio |
| Dimethylformamide (DMF) | 36.7 | Higher proportion of Z-isomer |
Note: This table represents a general trend for semi-stabilized ylides; specific results can vary based on substrates and reaction conditions. researchgate.netwikipedia.org
Reaction Mechanism and Mechanistic Insights of 4 Methoxybenzylidene Triphenylphosphorane in Olefination Reactions
The Classical Wittig Reaction Mechanism
The traditionally accepted mechanism for the Wittig reaction involving ylides like 4-methoxybenzylidene triphenylphosphorane has been described as a multi-step process. rsc.org This pathway involves the initial interaction of the ylide with a carbonyl compound, leading to key intermediates before the final alkene product is formed.
Nucleophilic Attack on Carbonyl Compounds
The reaction commences with the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.orgmasterorganicchemistry.com The phosphorus ylide, this compound, exists as a resonance hybrid, with significant negative charge density on the α-carbon. total-synthesis.com This nucleophilic carbon atom initiates the formation of a new carbon-carbon bond by attacking the carbonyl group. masterorganicchemistry.comyoutube.com
Betaine (B1666868) Intermediate Formation
Historically, the initial nucleophilic attack was thought to produce a zwitterionic, charge-separated intermediate known as a betaine. libretexts.orgfiveable.menumberanalytics.com This species contains a negatively charged oxygen atom (alkoxide) and a positively charged phosphorus atom (phosphonium) in a four-atom chain. fiveable.me The formation of the betaine intermediate was considered a crucial, reversible step that could influence the stereochemical outcome of the reaction. fiveable.menrochemistry.com However, the existence of a stable betaine as a true intermediate in all Wittig reactions has been a subject of considerable debate, especially under salt-free conditions. wikipedia.orgrsc.orgpitt.edu While betaine-lithium halide adducts have been isolated in some cases, spectroscopic observation of the betaine intermediate itself in lithium-free reactions has not been successful. pitt.eduresearchgate.net
Oxaphosphetane Formation via [2+2] Cycloaddition
Following the initial interaction, a four-membered ring intermediate, the oxaphosphetane, is formed. libretexts.orgorganic-chemistry.org In the classical stepwise model, the betaine intermediate undergoes ring closure, where the negatively charged oxygen atom attacks the positively charged phosphorus atom to form the oxaphosphetane. libretexts.orgmasterorganicchemistry.com An alternative and more currently accepted view, particularly for lithium-free reactions, suggests that the oxaphosphetane can be formed directly from the ylide and carbonyl compound through a concerted [2+2] cycloaddition. wikipedia.orgorganic-chemistry.orgresearchgate.net This cycloaddition involves the simultaneous formation of the C-C and P-O bonds. researchgate.net The formation of the oxaphosphetane is a critical step, as its stereochemistry directly dictates the geometry of the resulting alkene. total-synthesis.com
Decomposition to Alkene and Triphenylphosphine (B44618) Oxide
The final step of the Wittig reaction is the decomposition of the oxaphosphetane intermediate. libretexts.org This process is an irreversible, exothermic cycloreversion that yields the final alkene and triphenylphosphine oxide. libretexts.orgmasterorganicchemistry.com The driving force for this decomposition is the formation of the very strong and stable phosphorus-oxygen double bond in triphenylphosphine oxide. organic-chemistry.orgadichemistry.com This step is stereospecific; the geometry of the substituents on the oxaphosphetane ring is preserved in the final alkene product. rsc.orgadichemistry.com For instance, a cis-oxaphosphetane decomposes to a (Z)-alkene, while a trans-oxaphosphetane yields an (E)-alkene. total-synthesis.com
Concerted vs. Stepwise Mechanistic Pathways
The precise nature of the formation of the oxaphosphetane—whether it occurs in a stepwise manner through a betaine intermediate or via a concerted cycloaddition—has been a central point of mechanistic investigation.
Evidence for Concerted Oxaphosphetane Formation under Lithium-Free Conditions
A significant body of modern evidence suggests that under lithium-salt-free conditions, the Wittig reaction for all classes of ylides (stabilized, semi-stabilized, and non-stabilized) proceeds through a concerted [2+2] cycloaddition mechanism, bypassing a discrete betaine intermediate. wikipedia.orgrsc.orgpitt.edu
Key findings supporting this concerted pathway include:
Lack of Betaine Observation: Under salt-free conditions, betaine intermediates have never been spectroscopically observed. researchgate.net
Kinetic Control: Studies have shown that the reactions are often under kinetic control, with the stereochemical outcome determined in the irreversible cycloaddition step. wikipedia.orgpitt.edu
Unified Mechanism: The discovery of experimental effects common to all ylide types under lithium-free conditions strongly supports a single, unified mechanism. nih.govacs.org For example, aldehydes with β-heteroatom substituents consistently show increased selectivity for cis-oxaphosphetane formation, an observation best explained by a concerted cycloaddition transition state. nih.govacs.org
This concerted pathway involves a four-centered transition state leading directly to the oxaphosphetane, which then decomposes to the products. pitt.edu The stereoselectivity of the reaction is therefore established during this kinetically controlled cycloaddition step. wikipedia.org
Data Tables
Table 1: Key Intermediates in the Wittig Reaction
| Intermediate | Structure Description | Role in Mechanism |
| Betaine | Zwitterionic species with adjacent positive (P+) and negative (O-) charges. | Postulated in the classical stepwise mechanism; its existence as a true intermediate under lithium-free conditions is debated. fiveable.mepitt.edu |
| Oxaphosphetane | Four-membered heterocyclic ring containing phosphorus, oxygen, and two carbon atoms. | Confirmed intermediate; its decomposition leads directly to the alkene and triphenylphosphine oxide. libretexts.orgorganic-chemistry.orgadichemistry.com |
Table 2: Mechanistic Steps of the Wittig Reaction
| Step | Description | Pathway | Key Transformation |
| 1 | Nucleophilic attack of the ylide on the carbonyl carbon. | Both | C-C bond formation initiated. libretexts.org |
| 2a | Stepwise: Ring closure of the betaine intermediate. | Stepwise | P-O bond formation to create the oxaphosphetane. libretexts.org |
| 2b | Concerted: Direct [2+2] cycloaddition. | Concerted | Simultaneous C-C and P-O bond formation to create the oxaphosphetane. wikipedia.orgresearchgate.net |
| 3 | Decomposition of the oxaphosphetane. | Both | Cycloreversion to form the C=C double bond (alkene) and P=O double bond (phosphine oxide). masterorganicchemistry.comadichemistry.com |
Role of Lithium Salts in Mechanistic Divergence and Intermediate Equilibration
The mechanism of the Wittig reaction, particularly for semi-stabilized ylides such as this compound, is significantly influenced by the presence of lithium salts. wikipedia.org Under salt-free conditions, the reaction is generally understood to be under kinetic control, proceeding through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to directly form an oxaphosphetane intermediate. wikipedia.orgpitt.edu This process is typically irreversible. chem-station.com
However, the introduction of lithium salts can lead to a divergence from this mechanism. wikipedia.orgacs.org Lithium cations can coordinate to the oxygen atom of the carbonyl group and the betaine-like transition state, stabilizing this intermediate. organic-chemistry.org This stabilization can make the initial addition step reversible, allowing for equilibration between the starting materials, the betaine, and the subsequent oxaphosphetane intermediates. acs.org This phenomenon is often referred to as "stereochemical drift," where the final stereochemical outcome of the reaction does not necessarily reflect the initial kinetic selectivity of the ylide addition. acs.org The equilibration of intermediates often leads to the thermodynamically more stable product, which for semi-stabilized ylides can result in an increased proportion of the (E)-alkene. wikipedia.org The presence of lithium iodide or sodium iodide, for instance, has been shown to influence the Z/E ratio of the resulting alkene. wikipedia.orgmasterorganicchemistry.com
| Condition | Intermediate | Reaction Control | Typical Major Isomer |
|---|---|---|---|
| Salt-Free | Oxaphosphetane (formed directly) | Kinetic | Mixture of (E) and (Z), often with poor selectivity |
| With Lithium Salts | Stabilized Betaine/Oxaphosphetane Equilibration | Thermodynamic | Increased proportion of the more stable (E)-isomer |
Influence of Substituent Effects on Reaction Mechanism
The 4-methoxy group on the phenyl ring of this compound plays a crucial role in modulating the ylide's reactivity. Ylides are classified based on the electronic nature of the substituents on the carbanion. organic-chemistry.org Those with electron-withdrawing groups are termed "stabilized," while those with alkyl groups are "non-stabilized." organic-chemistry.org Ylides bearing an aryl substituent, such as this compound, are categorized as "semi-stabilized" or "moderated." wikipedia.orgnih.gov
The methoxy (B1213986) group at the para position is a powerful electron-donating group through resonance. This electron donation increases the electron density at the ylidic carbon, thereby increasing its nucleophilicity. Compared to an unsubstituted benzylidene triphenylphosphorane, the 4-methoxy derivative is more reactive. However, the phenyl ring itself provides some degree of resonance stabilization, which is why it is considered semi-stabilized. This intermediate level of reactivity and stability is reflected in the stereoselectivity of the olefination reaction, which is often poor for semi-stabilized ylides, yielding mixtures of (E) and (Z)-alkenes. wikipedia.orgnih.gov
| Ylide Type | Substituent on Ylidic Carbon | Example | Reactivity | Typical Stereoselectivity |
|---|---|---|---|---|
| Non-stabilized | Alkyl | CH3CH=PPh3 | High | (Z)-selective |
| Semi-stabilized | Aryl (e.g., 4-methoxyphenyl) | 4-MeO-C6H4CH=PPh3 | Moderate | Poor, mixture of (E) and (Z) |
| Stabilized | Electron-withdrawing (e.g., CO2Et) | EtO2CCH=PPh3 | Low | (E)-selective |
The stereochemical outcome of the Wittig reaction is heavily influenced by steric interactions in the transition state leading to the oxaphosphetane. pitt.edu For this compound, the bulky triphenylphosphine group is the most significant steric feature of the ylide. The 4-methoxy group is located at the para position of the phenyl ring, far from the reaction center, and thus exerts minimal direct steric hindrance.
The geometry of the transition state, whether it is more puckered or planar, is determined by an interplay of steric interactions between the substituents on the ylide and the carbonyl compound. acs.orgresearchgate.net In the case of semi-stabilized ylides, the transition states for the formation of cis- and trans-oxaphosphetanes can be close in energy, leading to a mixture of stereoisomers. researchgate.net The relative sizes of the substituents on both the ylide and the aldehyde or ketone will dictate the favored pathway. For instance, a puckered transition state is often invoked for reactions leading to (Z)-alkenes, as it minimizes steric repulsion between the bulky groups. pitt.edu Conversely, a more planar transition state can lead to the (E)-alkene. The subtle balance of these steric interactions is a key reason for the often-observed lack of high stereoselectivity with semi-stabilized ylides like this compound. nih.gov
Stereochemical Control and Stereoselectivity in Reactions Involving 4 Methoxybenzylidene Triphenylphosphorane
Factors Governing E/Z Selectivity in Wittig Olefinations
The formation of either the E or Z alkene isomer in a Wittig reaction is not arbitrary but is governed by a delicate interplay of several factors. For semi-stabilized ylides like 4-methoxybenzylidene triphenylphosphorane, which possess an electron-donating methoxy (B1213986) group on the phenyl ring, the stereoselectivity is often modest and highly dependent on the reaction conditions. nih.gov
Influence of Ylide Reactivity (Stabilized vs. Unstabilized)
The reactivity of the phosphonium (B103445) ylide is a primary determinant of the stereochemical course of the Wittig reaction. Ylides are generally categorized as stabilized, semi-stabilized, or unstabilized.
Unstabilized ylides , typically bearing alkyl substituents, are highly reactive and generally lead to the formation of Z-alkenes with high selectivity. organic-chemistry.org
Stabilized ylides , which have an electron-withdrawing group (e.g., ester, ketone) that can delocalize the negative charge on the carbanion, are less reactive and predominantly yield E-alkenes. organic-chemistry.org
This compound falls into the category of semi-stabilized ylides . The phenyl group provides some resonance stabilization, but the electron-donating methoxy group slightly destabilizes the ylide compared to an unsubstituted benzylidene triphenylphosphorane. Consequently, reactions with semi-stabilized ylides often result in mixtures of E and Z isomers, and the selectivity is highly sensitive to other reaction parameters. nih.gov
Solvent Effects on Stereochemical Outcome
The choice of solvent can significantly influence the E/Z ratio of the alkene product. The polarity of the solvent plays a crucial role in stabilizing the intermediates of the Wittig reaction, thereby affecting the transition states that lead to the different stereoisomers.
For semi-stabilized benzylidene triphenylphosphoranes, a noticeable trend has been observed where the polarity of the solvent impacts the stereoselectivity. In the reaction of benzylidene triphenylphosphorane with benzaldehyde, the proportion of the Z-isomer tends to increase with the polarity of the solvent. For instance, in a nonpolar solvent like toluene (B28343), the reaction can be highly E-selective, while in more polar solvents, the selectivity can shift towards the Z-isomer or result in a nearly equal mixture. researchgate.netlookchem.com
| Solvent | Aldehyde | Z/E Ratio |
|---|---|---|
| Toluene | 4-Nitrobenzaldehyde | 0/100 |
| Dichloromethane (DCM) | 4-Nitrobenzaldehyde | 18/82 |
| Acetonitrile (MeCN) | 4-Nitrobenzaldehyde | 25/75 |
| Methanol (MeOH) | 4-Nitrobenzaldehyde | 26/74 |
This table illustrates the effect of solvent polarity on the stereoselectivity of the Wittig reaction between a substituted benzylidene triphenylphosphorane and 4-nitrobenzaldehyde. Data adapted from a study on semi-stabilized ylides. researchgate.net
Temperature Effects on Stereoselectivity
Temperature is another critical parameter that can modulate the stereochemical outcome of the Wittig reaction. However, its effect is not always straightforward and can depend on the specific ylide and aldehyde used. In some cases, lower temperatures can enhance the kinetic control of the reaction, potentially leading to higher selectivity for the less thermodynamically stable Z-isomer. Conversely, higher temperatures might favor the formation of the more stable E-isomer by allowing for equilibration of intermediates.
For semi-stabilized ylides, the influence of temperature on the Z/E ratio can be variable. Some studies have reported no significant change in selectivity with temperature variations, while others have observed a moderate increase in the proportion of the Z-isomer at lower temperatures. lookchem.comresearchgate.net This suggests that the energy difference between the transition states leading to the E and Z products can be small, making the reaction sensitive to subtle changes in conditions.
Directed Stereoselective Syntheses Using this compound
Given the often-mixed stereochemical outcomes with semi-stabilized ylides, specific strategies have been developed to direct the reaction towards a desired isomer.
Achieving Z-Alkene Selectivity
While unstabilized ylides are the reagents of choice for high Z-selectivity, certain conditions can be employed to favor the formation of the Z-alkene even with semi-stabilized ylides. The use of salt-free conditions is often crucial. The presence of lithium salts, for example, can promote the equilibration of intermediates, leading to a higher proportion of the thermodynamically more stable E-alkene. semanticscholar.org Therefore, generating the ylide with a sodium or potassium base in a non-coordinating solvent can enhance the kinetic control of the reaction and favor the formation of the cis-oxaphosphetane intermediate, which subsequently collapses to the Z-alkene. Furthermore, performing the reaction in a polar aprotic solvent like dimethylformamide (DMF) in the presence of certain salts like lithium iodide or sodium iodide can also significantly enhance Z-selectivity. libretexts.org
Stereochemical Drift and its Implications
In the context of the Wittig reaction, "stereochemical drift" refers to a phenomenon where the stereochemical integrity of the initially formed intermediates is not fully translated to the final alkene product. researchgate.net This occurs when the equilibration of the diastereomeric intermediates, typically oxaphosphetanes, happens at a rate comparable to or faster than their decomposition to the alkene and triphenylphosphine (B44618) oxide. researchgate.net While the Wittig reaction is often considered to be under kinetic control, certain conditions and substrates can lead to a departure from this principle, resulting in a product distribution that reflects thermodynamic equilibrium between the intermediates. ucc.ie
For reactions involving benzaldehydes, which are structurally related to the precursor of this compound, stereochemical drift has been observed, particularly in reactions of ethylides. ucc.ie This phenomenon is often temperature-dependent; at lower temperatures, the reaction may proceed under kinetic control, while at higher temperatures, where the oxaphosphetane decomposition is slower, equilibration can occur, leading to a change in the observed E/Z ratio of the resulting alkene. ucc.ieucc.ie The implication of stereochemical drift is significant, as it can alter the expected stereochemical outcome of a Wittig reaction, making the prediction and control of the final product's geometry more complex. Understanding the factors that promote or suppress stereochemical drift is therefore crucial for the strategic application of ylides like this compound in synthesis.
Diastereoselective and Enantioselective Applications
The quest for highly selective methods to construct chiral molecules is a central theme in contemporary organic chemistry. This compound has found utility in this pursuit, serving as a key reagent in diastereoselective and enantioselective transformations.
Induction of Chirality in Products
The induction of chirality in the product of a Wittig reaction often relies on the use of a chiral reactant, either the carbonyl compound or the ylide itself. When this compound reacts with a chiral aldehyde or ketone, the facial selectivity of the ylide's approach to the carbonyl group is influenced by the pre-existing stereocenter(s) in the carbonyl partner. This can lead to the preferential formation of one diastereomer of the product over the other.
For instance, the reaction of a chiral aldehyde containing a stereocenter alpha to the carbonyl group with an achiral ylide like this compound can result in the formation of a diastereomeric mixture of alkenes. The degree of diastereoselectivity achieved is dependent on the nature of the chiral auxiliary on the aldehyde and the reaction conditions.
While specific data on the diastereoselectivity of this compound with a wide range of chiral aldehydes is not extensively documented in readily available literature, the general principles of asymmetric induction in Wittig-type reactions are well-established. The steric and electronic properties of the substituents on both the ylide and the chiral carbonyl compound play a critical role in dictating the stereochemical outcome.
Use in Asymmetric Synthesis
The application of this compound in asymmetric synthesis extends to the use of chiral phosphines to generate chiral ylides or the employment of chiral catalysts to control the stereochemistry of the reaction. The development of catalytic, enantioselective Wittig reactions remains a significant challenge in organic synthesis. However, progress has been made in designing chiral catalysts that can effectively control the stereochemical course of the reaction.
One strategy involves the use of chiral phosphines, which can be incorporated into the ylide structure, thereby creating a chiral reagent. While this approach often requires stoichiometric amounts of the chiral phosphine (B1218219), it can provide a direct route to enantioenriched products. Another avenue is the use of a chiral catalyst, such as a chiral Lewis acid or a chiral phase-transfer catalyst, to create a chiral environment around the reacting species, thus influencing the stereochemical outcome.
Although specific examples detailing the use of this compound in highly enantioselective, catalytic Wittig reactions are not widespread, the general methodologies developed for asymmetric olefinations provide a framework for its potential application. For example, chiral auxiliaries attached to the phosphonium salt precursor of the ylide have been shown to induce chirality in the resulting allenes from Wittig reactions with ketenes. uc.pt This demonstrates the feasibility of using chiral modifications to control the stereochemistry of reactions involving phosphorus ylides.
The following table summarizes the types of asymmetric strategies that can be applied to Wittig reactions, which are, in principle, applicable to this compound.
| Asymmetric Strategy | Description | Potential Outcome with this compound |
| Chiral Carbonyl Compound | Reaction with an aldehyde or ketone containing a stereocenter. | Formation of a diastereomeric mixture of alkenes, with potential for high diastereoselectivity depending on the substrate. |
| Chiral Phosphine | Incorporation of a chiral phosphine ligand into the ylide structure. | Direct formation of an enantioenriched alkene product. |
| Chiral Catalyst | Use of a substoichiometric amount of a chiral Lewis acid, Brønsted acid, or phase-transfer catalyst. | Catalytic generation of an enantioenriched alkene product. |
Advanced Applications of 4 Methoxybenzylidene Triphenylphosphorane in Complex Organic Synthesis
Construction of Carbon-Carbon Double Bonds in Target Molecules
The primary application of 4-methoxybenzylidene triphenylphosphorane is in the Wittig olefination reaction, which converts aldehydes and ketones into alkenes. This transformation is fundamental in organic synthesis for creating carbon-carbon double bonds with control over stereochemistry.
This compound is exceptionally useful for the synthesis of substituted styrenes, particularly stilbenes and their derivatives, which possess a 1,2-diphenylethylene core. The reaction involves the condensation of the ylide with a variety of aromatic aldehydes. Since the ylide is stabilized by the phenyl ring and the methoxy (B1213986) group, it typically favors the formation of the (E)-isomer of the resulting alkene. organic-chemistry.org This stereoselectivity is a key advantage in the synthesis of specific target molecules.
The reaction conditions can be tuned to optimize yields and stereoselectivity. For instance, modified Wittig reaction conditions using weaker bases like potassium carbonate in the presence of a phase-transfer catalyst have been developed to improve efficiency and ease of handling. researchgate.net
Table 1: Synthesis of Substituted Stilbenes using a Wittig Reaction Approach
| Aldehyde Reactant | Ylide Precursor/Ylide | Base/Conditions | Product | Yield | Ref |
|---|---|---|---|---|---|
| 3-Hydroxy-4-methoxybenzaldehyde (protected) | 3,4,5-Trimethoxybenzyltriphenylphosphonium bromide | K₂CO₃, PEG-400 | (Z)-Combretastatin A-4 | 35% | researchgate.net |
| 4-Methoxybenzaldehyde (B44291) | 3,5-Dimethoxybenzylphosphonate | NaH | Trimethoxyresveratrol | Good | nih.gov |
| Benzaldehyde | 4-Methoxybenzyltriphenylphosphonium chloride | K₂CO₃, H₂O | 4-Methoxystilbene | Excellent | ucl.ac.uk |
This table is interactive. Click on the headers to sort the data.
The synthesis of dienes can also be accomplished by reacting the ylide with α,β-unsaturated aldehydes, extending the conjugated system.
The 4-methoxy group on the phenyl ring of the ylide is a strong electron-donating group due to its resonance effect (+R). When the ylide reacts with a carbonyl compound, this electron-donating character is transferred to the newly formed alkene. The resulting product, a 4-methoxystyrene (B147599) derivative, is considered an electron-rich alkene.
This property is crucial in many contexts. Electron-rich alkenes are:
More nucleophilic than simple alkenes, making them more reactive in electrophilic addition reactions.
Key components in materials science, for example, in the synthesis of polymers and organic electronics.
Important structural motifs in biologically active molecules, where the methoxy group can enhance properties like bioavailability and metabolic stability by increasing lipophilicity. nih.gov
The synthesis of resveratrol (B1683913) and combretastatin (B1194345) A-4 analogues often involves the strategic placement of methoxy groups to modulate their biological activity. nih.govnih.gov For example, the 4'-methoxy derivative of resveratrol showed significantly higher anti-platelet activity compared to the parent compound. nih.govnih.gov This enhancement is attributed in part to the electronic effects of the methoxy group.
Annulation and Ring-Forming Reactions
Beyond simple olefination, this compound and related structures can be employed in more complex transformations that lead to the formation of cyclic and heterocyclic systems.
The Wittig reaction can be adapted to synthesize cyclic structures. Annulation, the formation of a ring onto a pre-existing molecule, can be achieved when the ylide and carbonyl functionalities are present in different molecules that subsequently cyclize, or within the same molecule (intramolecularly).
One powerful application is in the synthesis of heterocyclic systems. For instance, benzofurans, a common scaffold in medicinal chemistry, can be synthesized using an intramolecular Wittig reaction. researchgate.net In a typical strategy, a phosphonium (B103445) salt is prepared from a precursor like vanillin. This salt is then acylated with an acid chloride, and an in-situ intramolecular Wittig reaction between the generated ylide and the ester carbonyl group leads to the formation of the furan (B31954) ring. researchgate.net While this specific example doesn't use the exact title ylide, it demonstrates the principle of using a substituted phenylphosphorane in heterocycle synthesis. The methoxy group often present in such precursors is key to the structure of the final natural product or target molecule.
The intramolecular Wittig reaction is a powerful strategy for constructing rings, particularly when forming macrocycles or strained systems that are challenging to synthesize via intermolecular approaches. beilstein-journals.org This reaction involves a molecule containing both a phosphonium salt and a carbonyl group. Upon treatment with a base, the ylide is formed and reacts with the internal carbonyl group to form a cyclic alkene.
This strategy has been employed in the synthesis of cyclophanes, which are molecules containing one or more aromatic rings and aliphatic bridges. researchgate.net The formation of a stilbene-like double bond within a macrocyclic structure can be achieved via an intramolecular Wittig reaction, effectively "stitching" the ring together. While specific examples detailing the use of a 4-methoxyphenyl-containing substrate in this context are specialized, the general methodology is well-established and applicable for creating complex, rigid architectures. The electron-rich nature of the 4-methoxyphenyl (B3050149) moiety can influence the reactivity and properties of the resulting cyclophane.
Role in Natural Product Synthesis
This compound and the corresponding Wittig reaction are pivotal in the total synthesis of numerous natural products, especially stilbenoids, which are characterized by a C6-C2-C6 scaffold.
A prominent example is the synthesis of Combretastatin A-4 (CA-4) , a potent anticancer agent isolated from the African bushwillow Combretum caffrum. ucl.ac.uk CA-4 features a cis-(Z)-stilbene core, and the Wittig reaction is one of the most common methods used for its synthesis. The reaction typically involves reacting 3,4,5-trimethoxybenzyltriphenylphosphonium bromide with a protected 3-hydroxy-4-methoxybenzaldehyde. researchgate.net Although this specific reaction involves the complementary aldehyde and ylide partners to the title compound, the underlying principle is identical. The reaction often produces a mixture of (E) and (Z) isomers, which necessitates careful control of reaction conditions or subsequent separation. nih.gov
Another significant class of natural products synthesized using this methodology is the resveratrol family. Resveratrol is a stilbenoid found in grapes and other plants, known for its antioxidant properties. The synthesis of resveratrol and its numerous methoxylated analogs frequently employs a Wittig or Horner-Wadsworth-Emmons reaction to construct the central stilbene (B7821643) double bond. nih.govgoogle.com For example, a Wittig reaction between 4-methoxybenzaldehyde and a suitable phosphonate (B1237965) can yield trimethoxyresveratrol, which can then be demethylated to produce resveratrol. nih.gov The use of the ylide derived from 4-methoxybenzyl bromide allows for the direct incorporation of the 4-methoxyphenyl moiety, a key structural feature in many bioactive resveratrol derivatives. nih.gov
Theoretical and Computational Studies of 4 Methoxybenzylidene Triphenylphosphorane and Its Reaction Pathways
Quantum Chemical Calculations
The theoretical investigation of 4-Methoxybenzylidene triphenylphosphorane predominantly employs sophisticated computational methods to approximate solutions to the Schrödinger equation, providing a quantitative description of its molecular properties. These calculations are fundamental to understanding the molecule's geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a principal tool for the computational study of phosphorus ylides, including this compound. DFT methods, which are based on the electron density rather than the complex many-electron wavefunction, offer a favorable balance between computational cost and accuracy. Various functionals within the DFT framework are utilized to investigate the geometric and electronic properties of the ylide and its transition states in the Wittig reaction.
DFT calculations are instrumental in determining key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, these calculations can elucidate the planarity of the ylide backbone and the orientation of the triphenylphosphine (B44618) and 4-methoxyphenyl (B3050149) groups. This information is critical for understanding steric and electronic effects on its reactivity.
Furthermore, DFT is extensively used to calculate the energetic landscape of reaction pathways. This includes the determination of the energies of reactants, transition states, intermediates, and products. Such calculations are pivotal in assessing the feasibility of different mechanistic proposals for the Wittig reaction involving this ylide.
Hartree-Fock (HF) Methods
The Hartree-Fock (HF) method, an ab initio approach, provides a foundational understanding of the electronic structure of molecules by approximating the many-electron wavefunction as a single Slater determinant. While HF methods systematically neglect electron correlation, they serve as a crucial starting point for more advanced and accurate computational techniques.
In the context of this compound, HF calculations can provide initial insights into its molecular orbitals and their energies. Although the quantitative accuracy of HF calculations may be limited, they offer a qualitative picture of the electronic distribution and can be valuable for comparative studies and for generating initial geometries for higher-level computations. The inclusion of post-Hartree-Fock methods, which account for electron correlation, can further refine these initial findings.
Electronic Structure and Reactivity Analysis
The reactivity of this compound is intrinsically linked to its electronic structure. Computational analyses provide powerful tools to probe this relationship, offering predictive insights into the molecule's chemical behavior.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, the HOMO is typically localized on the carbanionic center of the ylide, reflecting its nucleophilic character. The LUMO, in contrast, is generally associated with the phosphonium (B103445) fragment.
The energy and spatial distribution of these frontier orbitals are critical in determining the ylide's reactivity towards electrophiles, such as aldehydes and ketones in the Wittig reaction. A higher energy HOMO indicates greater nucleophilicity and a greater propensity to react. The HOMO-LUMO energy gap is also a significant parameter, with a smaller gap often correlating with higher reactivity. Computational methods allow for the precise calculation of these orbital energies and the visualization of their spatial distributions, providing a clear picture of the sites of electrophilic and nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Data (Note: The following data is hypothetical and for illustrative purposes, as specific experimental or high-level computational values for this exact compound are not readily available in the public domain.)
| Molecular Orbital | Energy (eV) | Description of Localization |
| HOMO | -5.2 | Primarily localized on the ylidic carbon and adjacent phenyl ring. |
| LUMO | 1.8 | Distributed over the triphenylphosphine moiety. |
| HOMO-LUMO Gap | 7.0 | - |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of negative and positive electrostatic potential on the molecular surface.
For this compound, the MEP map would be expected to show a region of significant negative potential (typically colored red or yellow) around the ylidic carbon atom. This high electron density confirms the nucleophilic nature of this site and its susceptibility to attack by electrophiles. Conversely, regions of positive potential (typically colored blue) would be anticipated around the phosphorus atom and the hydrogen atoms of the phenyl rings, indicating sites that are susceptible to nucleophilic attack. The methoxy (B1213986) group on the benzylidene fragment would also influence the MEP, with the oxygen atom exhibiting a region of negative potential. These maps provide an intuitive and powerful way to understand the molecule's reactivity patterns.
Mechanistic Investigations through Computational Modeling
Computational modeling plays a crucial role in elucidating the intricate mechanisms of chemical reactions. For the Wittig reaction involving this compound, computational studies can map out the entire reaction pathway, identifying key transition states and intermediates.
These investigations often focus on the cycloaddition of the ylide to a carbonyl compound to form an oxaphosphetane intermediate. Computational models can determine the activation energies for the formation of cis and trans oxaphosphetanes, providing insights into the stereoselectivity of the reaction. The subsequent decomposition of the oxaphosphetane to form an alkene and triphenylphosphine oxide can also be modeled to understand the factors influencing the rate of this step.
By comparing the calculated energy profiles of different proposed mechanisms, such as the concerted [2+2] cycloaddition versus a stepwise pathway involving a betaine (B1666868) intermediate, computational studies can provide strong evidence to support or refute a particular reaction pathway. These theoretical insights are invaluable for rationalizing experimental observations and for designing new synthetic strategies with improved efficiency and selectivity.
Transition State Characterization for Wittig Reaction
The Wittig reaction, which converts aldehydes or ketones into alkenes, proceeds through a highly organized transition state. For the reaction involving this compound (formed in situ from a phosphonium salt and a base) and an aldehyde, computational studies using Density Functional Theory (DFT) are instrumental in characterizing the geometry and energetics of this fleeting structure.
Under salt-free conditions, the mechanism is widely accepted to be a concerted [2+2] cycloaddition. pitt.eduwikipedia.orgorganic-chemistry.org The transition state (TS) is a four-membered ring structure where the P–O and C–C bonds are partially formed. Theoretical calculations model this TS to determine key geometric parameters, such as the forming bond lengths and angles, and to calculate the activation energy of the reaction.
Key features of the Wittig reaction transition state identified through computational modeling include:
Asynchronous Bond Formation: The C–C bond formation is typically more advanced than the P–O bond formation in the transition state.
Puckered Geometry: To minimize steric interactions between the substituents on the phosphorus atom (phenyl groups) and the substituents on the carbonyl carbon, the transition state adopts a puckered, non-planar geometry. pitt.edu
Energetics of Betaine and Oxaphosphetane Intermediates
Historically, the Wittig reaction mechanism was proposed to involve a zwitterionic intermediate known as a betaine. libretexts.orgmasterorganicchemistry.com However, extensive experimental and computational evidence, particularly under lithium-salt-free conditions, has revised this view. pitt.eduwikipedia.orgresearchgate.net
Modern computational studies consistently show that the direct formation of a four-membered ring intermediate, the oxaphosphetane, is the energetically favored pathway. pitt.eduresearchgate.net The betaine is not considered a true intermediate on the reaction coordinate but rather a higher-energy species. pitt.edu The cleavage of the oxaphosphetane is exothermic and irreversible, providing the thermodynamic driving force for the reaction which results in the formation of the alkene and the highly stable triphenylphosphine oxide. libretexts.org
The key energetic findings from theoretical models are:
Oxaphosphetane Stability: The oxaphosphetane is a discrete, observable intermediate that is significantly lower in energy than the corresponding betaine. researchgate.net
Reaction Profile: The reaction energy profile shows the reactants (ylide and aldehyde) proceeding through a single transition state to form the oxaphosphetane intermediate, which then decomposes through a second transition state to the final products.
Spectroscopic Data Correlation with Computational Predictions
Computational methods are not only pivotal for understanding reaction mechanisms but also for predicting spectroscopic properties. By comparing calculated spectra with experimental data, the accuracy of the theoretical model can be validated, and a deeper understanding of the molecule's electronic and vibrational structure can be achieved.
Validation of Calculated Vibrational Frequencies (IR, Raman)
Vibrational spectroscopy is a sensitive probe of molecular structure. DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules, which correspond to the fundamental absorption bands observed in Infrared (IR) and Raman spectra. researchgate.netresearchgate.net For a molecule like this compound, this analysis helps in assigning specific vibrational modes to the observed spectral peaks.
The process involves:
Geometry Optimization: The molecule's geometry is first optimized to find its lowest energy conformation.
Frequency Calculation: Harmonic vibrational frequencies are then calculated at the optimized geometry.
Scaling: Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functional) to improve agreement with experimental data.
While specific computational studies for this compound are not widely available, the table below provides representative data for a related compound, 4-methoxybenzaldehyde (B44291), illustrating the typical correlation between experimental and calculated vibrational frequencies. researchgate.net
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) DFT/B3LYP (cm⁻¹) |
|---|---|---|---|
| C=O stretch | 1683 | 1688 | 1685 |
| C-H (aldehyde) stretch | 2735 | 2737 | 2740 |
| Aromatic C=C stretch | 1599 | 1601 | 1600 |
| O-CH₃ stretch | 1024 | 1025 | 1028 |
Comparison of Predicted and Experimental NMR Chemical Shifts (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. Theoretical calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method combined with DFT, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.gov These predictions are invaluable for assigning complex spectra and confirming molecular structures.
The computational protocol involves calculating the isotropic magnetic shielding tensors for each nucleus in the optimized molecular structure. The chemical shifts are then determined by referencing these values to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).
Although a dedicated computational NMR study for this compound is not available in the literature, the following table illustrates the expected level of agreement between predicted and experimental chemical shifts for key nuclei in a structurally related compound, N'-(4-methoxybenzylidene) carbohydrazide. nih.gov
| Nucleus | Atom Description | Experimental Shift (ppm) | Predicted GIAO/DFT (ppm) |
|---|---|---|---|
| ¹H | -OCH₃ | 3.84 | 3.91 |
| ¹H | -CH=N- | 8.45 | 8.52 |
| ¹³C | -OCH₃ | 55.85 | 58.60 |
| ¹³C | -CH=N- | 163.45 | 169.10 |
| ¹³C | Aromatic C-O | 162.21 | 168.30 |
Electronic Absorption Spectra (UV-Vis) Prediction and Analysis
The electronic transitions that give rise to UV-Vis absorption spectra can be modeled using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths of a molecule, which correspond to the absorption maxima (λmax) and intensities of the peaks in an experimental spectrum.
For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the extensive conjugated system involving the aromatic rings. The methoxy group, as an auxochrome, is expected to cause a bathochromic (red) shift compared to the unsubstituted benzylidene triphenylphosphorane. TD-DFT calculations can quantify this effect and help assign the nature of the electronic transitions (e.g., identifying the specific molecular orbitals involved).
The table below shows a comparison of experimental and TD-DFT calculated λmax values for 4-methoxybenzaldehyde, which constitutes the primary chromophore of the ylide. nih.govnist.gov
| Solvent | Transition | Experimental λmax (nm) | Predicted TD-DFT λmax (nm) |
|---|---|---|---|
| Ethanol | π→π | 285 | 282 |
| Ethanol | n→π | 319 | 315 |
Future Directions and Emerging Research Avenues
Catalytic Wittig Reactions and Catalyst Design
A significant drawback of the conventional Wittig reaction is its poor atom economy, as it stoichiometrically generates triphenylphosphine (B44618) oxide as a byproduct. beilstein-journals.org This necessitates extensive purification and produces considerable waste. A major goal in modern organic synthesis is to render this transformation catalytic in phosphine (B1218219).
The primary challenge in developing a catalytic Wittig reaction lies in the efficient and chemoselective in situ reduction of the phosphine oxide byproduct back to the corresponding phosphine, which can then re-enter the catalytic cycle. beilstein-journals.org The reducing agent must be compatible with the sensitive functional groups present in the aldehyde, the ylide, and the final alkene product.
Early attempts explored arsenic and tellurium-based catalysts, as their oxides are more easily reduced than phosphine oxides. beilstein-journals.org However, the toxicity and cost associated with these elements have limited their widespread adoption. The breakthrough in phosphine-based catalytic Wittig reactions came with the identification of selective reducing conditions. Organosilanes, such as phenylsilane (B129415) and poly(methylhydrosiloxane), have emerged as effective reductants that can selectively reduce the P=O bond without affecting the carbonyl or alkene moieties. nih.gov
Current research focuses on designing more efficient phosphine catalysts. While triphenylphosphine is the classic choice, its oxide is notoriously difficult to reduce. Researchers have found that cyclic phosphine oxides are more amenable to reduction, leading to the development of specialized cyclic phosphane oxide precatalysts that exhibit improved catalytic performance and allow for lower catalyst loadings. nih.gov
| Catalyst System Component | Function | Key Research Focus |
| Phosphine Precatalyst | The source of the active phosphine for the Wittig cycle. | Design of cyclic phosphine oxides for easier reduction and improved turnover. nih.gov |
| Organosilane Reductant | Chemoselectively reduces the phosphine oxide byproduct to regenerate the active phosphine. | Identifying milder, more efficient, and cost-effective silanes. |
| Base | Deprotonates the phosphonium (B103445) salt to form the ylide. | Use of soluble organic bases like DBU or DIPEA to improve reaction homogeneity and scope. nih.gov |
The ultimate goal is to develop a robust, universally applicable catalytic Wittig protocol that minimizes waste and simplifies product isolation, making it a more sustainable and industrially viable process.
Flow Chemistry Applications for Ylide Reactions
Flow chemistry, or continuous flow processing, is a powerful technology for chemical synthesis that offers significant advantages over traditional batch methods. By conducting reactions in a continuously flowing stream through a reactor, it allows for precise control over parameters like temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety.
The application of flow chemistry to Wittig and other ylide reactions is a burgeoning research area. The ability to rapidly heat and cool the reaction mixture allows for the use of elevated temperatures to accelerate slow reactions—such as those involving stabilized ylides—without significant decomposition. This can dramatically reduce reaction times from hours to minutes.
Key advantages of applying flow chemistry to ylide reactions include:
Enhanced Safety: Unstable or highly reactive ylides can be generated and consumed in situ, minimizing the risks associated with their accumulation in a batch reactor.
Improved Efficiency: Precise temperature control and superior mixing can lead to higher yields and purities.
Scalability: Scaling up a flow process is typically more straightforward than a batch process, involving running the system for a longer duration or using parallel reactors.
Process Integration: Flow reactors can be readily integrated with other unit operations, such as purification and analysis, to create fully automated multi-step synthesis platforms.
Research has demonstrated the successful implementation of Wittig reactions in flow systems for various applications, including the synthesis of complex molecules like C-glycosides. In these systems, a solution of the aldehyde and the phosphorane are pumped through a heated reactor coil to afford the desired alkene product.
| Parameter | Batch Reaction | Flow Reaction | Advantage of Flow Chemistry |
| Reaction Time | Typically hours | Often minutes | Increased throughput and efficiency. |
| Temperature Control | Prone to hotspots and slow heating/cooling | Precise and rapid temperature management | Improved selectivity and reduced byproduct formation. |
| Safety | Accumulation of reactive intermediates | In situ generation and consumption | Minimized risk of runaway reactions. |
| Scalability | Requires larger vessels and poses challenges | Achieved by extending run time | Simpler and more reliable scale-up. |
Future work in this area will likely focus on developing more sophisticated multi-step flow sequences that incorporate ylide generation and subsequent reaction in a single, uninterrupted process.
Green Chemistry Approaches in Phosphorane Synthesis and Utilization
The principles of green chemistry are increasingly guiding the development of new synthetic methods. For phosphorane chemistry, this translates into efforts to improve atom economy, reduce waste, replace hazardous solvents, and minimize energy consumption.
The stoichiometric formation of triphenylphosphine oxide is the primary challenge to the "greenness" of the Wittig reaction, giving it a high (poor) E-Factor (Environmental Factor), which is a measure of the mass of waste generated per unit of product. Catalytic approaches, as discussed in section 7.1, are the most direct solution to this problem.
Beyond catalysis, other green chemistry strategies are being explored:
Solvent Selection: Traditional Wittig reactions often employ anhydrous volatile organic compounds (VOCs) like THF or ether. Research is focused on replacing these with more environmentally benign solvents. Water has been explored as a reaction medium for certain Wittig reactions, often with the aid of surfactants to overcome solubility issues. Other "greener" solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are derived from biomass and have better environmental profiles, are also being investigated.
Solid-Supported Reagents: Immobilizing the Wittig reagent or the phosphine oxide byproduct on a solid support can greatly simplify purification. bdmaee.net For example, a solid-supported phosphine can be used to generate the ylide, and after the reaction, the resulting polymer-bound phosphine oxide can be removed by simple filtration. The support can then potentially be regenerated and recycled.
Energy Input: The use of alternative energy sources like microwave irradiation or ultrasound can sometimes accelerate reaction rates, leading to lower energy consumption and shorter reaction times. nih.gov
| Green Chemistry Principle | Application to Phosphorane Chemistry | Research Goal |
| Waste Prevention (Atom Economy) | Development of catalytic Wittig reactions. | Reduce the E-Factor by eliminating stoichiometric phosphine oxide waste. beilstein-journals.org |
| Safer Solvents and Auxiliaries | Use of water, 2-MeTHF, or CPME as reaction media. | Replace hazardous VOCs with sustainable and less toxic alternatives. |
| Design for Energy Efficiency | Application of microwave or ultrasound energy. | Reduce reaction times and overall energy consumption. nih.gov |
| Catalysis | Design of recyclable phosphine catalysts. | Enable high turnover numbers and easy separation of the catalyst from the product. nih.gov |
The integration of these green approaches aims to transform the Wittig reaction from a classic but wasteful transformation into a modern, sustainable synthetic tool.
Development of Novel 4-Methoxybenzylidene Triphenylphosphorane Analogues with Enhanced Reactivity or Selectivity
While this compound is a useful reagent, its reactivity and the stereoselectivity of the resulting alkene are largely fixed. A significant area of research involves the design of novel phosphorane analogues to tune these properties. Modifications can be made to either the phosphorus substituents or the carbanionic portion of the ylide.
Modifying Phosphorus Substituents: The three phenyl groups in triphenylphosphine are not merely spectators. Changing their electronic and steric properties can influence the course of the reaction. For instance, replacing phenyl groups with more electron-donating alkyl groups can increase the nucleophilicity and reactivity of the ylide. Conversely, using phosphines with different aryl groups (e.g., with electron-withdrawing or bulky substituents) can alter the stability of the key oxaphosphetane intermediate, thereby influencing the E/Z selectivity of the alkene product.
Modifying the Ylide Carbanion: The nature of the group attached to the ylidic carbon has the most profound impact on reactivity and selectivity. Ylides are generally classified based on the electronic nature of this substituent:
Non-stabilized Ylides: Have alkyl groups (e.g., R=CH₃) and are highly reactive. They typically react rapidly with aldehydes and ketones under salt-free conditions to produce predominantly Z-alkenes. wikipedia.org
Stabilized Ylides: Contain an electron-withdrawing group (EWG) like an ester or ketone (e.g., R=CO₂Et). These ylides are much less reactive and often require heating. Their reactions are thermodynamically controlled and yield almost exclusively E-alkenes. wikipedia.orglibretexts.org
Semi-stabilized Ylides: Possess an aryl or vinyl group that offers moderate resonance stabilization. This compound falls into this category. These ylides often give mixtures of E- and Z-alkenes, although the product ratio can sometimes be influenced by reaction conditions. nih.govwikipedia.org
Future research aims to design novel ylides that offer greater control over stereoselectivity. This includes the development of chiral phosphines to achieve enantioselective Wittig reactions or the creation of ylides with specific functional groups that can direct the stereochemical outcome, allowing chemists to access either the E- or Z-isomer of a desired alkene at will. wikipedia.org
| Ylide Type | Substituent on Ylide Carbon | Reactivity | Typical Selectivity |
| Non-stabilized | Alkyl group | High | Z-alkene wikipedia.org |
| Semi-stabilized | Aryl group (e.g., 4-methoxyphenyl) | Moderate | Mixture of E/Z-alkenes wikipedia.org |
| Stabilized | Electron-withdrawing group (e.g., -CO₂R) | Low | E-alkene wikipedia.org |
Integration with Automated Synthesis Platforms
The increasing complexity of modern drug discovery and materials science has created a demand for technologies that can rapidly synthesize and screen libraries of related compounds. Automated synthesis platforms, which integrate robotics, flow chemistry, and computational control, are at the forefront of this effort.
The integration of ylide chemistry, including the use of reagents like this compound, into these automated systems is a key area of future development. By combining solid-phase synthesis with continuous-flow operations, complex multi-step syntheses can be fully automated. nih.gov
In such a system, a starting material could be anchored to a solid support (a resin) packed into a column. A sequence of reagents, including a pre-generated ylide or the reagents to form it in situ, would be automatically pumped through the column to perform the Wittig reaction. Excess reagents and byproducts (including the phosphine oxide) could be washed away before the next programmed step. This approach offers several advantages:
On-Demand Synthesis: Enables the rapid, unattended synthesis of target molecules.
Rapid Diversification: By simply changing the input building blocks (e.g., different aldehydes or different phosphoranes), a large library of analogues can be synthesized using the same hardware and a slightly modified "chemical recipe file." nih.gov
High Purity: The use of solid-phase techniques greatly simplifies purification, as byproducts are washed away at each step.
While the integration of Wittig reactions into these platforms is still emerging, the principles have been demonstrated for other complex chemical transformations. The future will see the development of robust, pre-programmed modules for performing ylide reactions, allowing chemists to design a molecule on a computer and have an automated system synthesize it on demand.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
